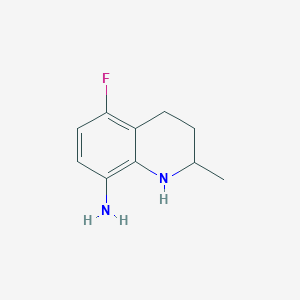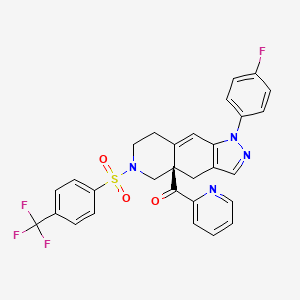
2-benzyloxycarbonylamino-4-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyloxycarbonylamino-4-chlorobenzoic acid is an organic compound with the molecular formula C15H12ClNO4. It is a derivative of benzoic acid, featuring a benzyloxycarbonyl-protected amino group and a chlorine atom on the benzene ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyloxycarbonylamino-4-chlorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-chloroaniline is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step forms the benzyloxycarbonyl-protected intermediate.
Carboxylation: The protected intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-benzyloxycarbonylamino-4-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Deprotection Reactions: Hydrogenation is performed using palladium on carbon (Pd/C) as a catalyst, while acidic deprotection uses trifluoroacetic acid (TFA).
Major Products
Substitution Reactions: Products vary depending on the nucleophile used but generally result in the replacement of the chlorine atom with the nucleophile.
Deprotection Reactions: The major product is 2-amino-4-chlorobenzoic acid.
Scientific Research Applications
2-benzyloxycarbonylamino-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyloxycarbonylamino-4-chlorobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution or deprotection. In biological systems, its interactions with enzymes or receptors are of interest, although detailed pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzoic acid: Lacks the benzyloxycarbonyl protection and is more reactive.
4-Chlorobenzoic acid: Lacks both the amino and benzyloxycarbonyl groups, making it less versatile in synthetic applications.
Uniqueness
2-benzyloxycarbonylamino-4-chlorobenzoic acid is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the chlorine atom, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
112733-44-5 |
|---|---|
Molecular Formula |
C15H12ClNO4 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
4-chloro-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-11-6-7-12(14(18)19)13(8-11)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
QWCJAHVNRQXIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


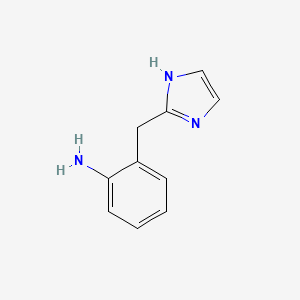

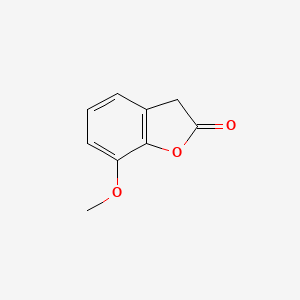
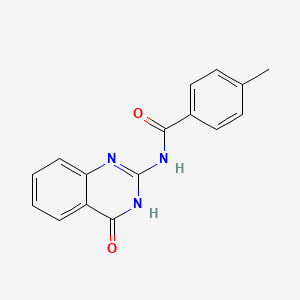
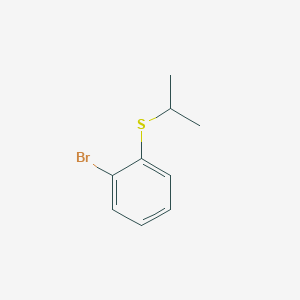

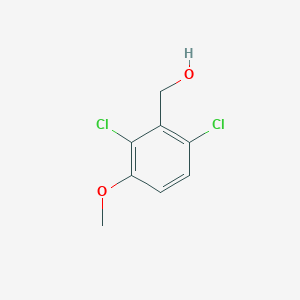
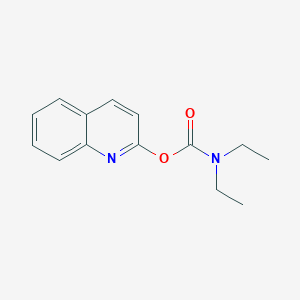
![3-(cyclopentylamino)-2-(2,4-dimethoxyphenyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B8726364.png)
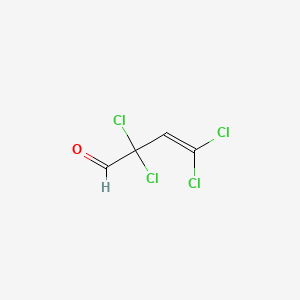
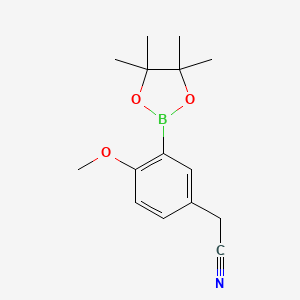
![7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8726387.png)
